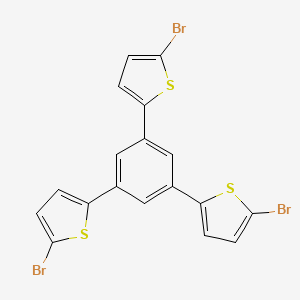![molecular formula C11H22O2Si B14285120 Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane CAS No. 135261-51-7](/img/structure/B14285120.png)
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is a specialized organosilicon compound. It is known for its unique structure, which includes a bicyclic oxirane ring. This compound is often used as a coupling agent and adhesion promoter in various industrial applications due to its ability to modify surfaces and improve the dispersion of nanoparticles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane typically involves the reaction of a suitable silane precursor with an epoxide-containing compound. One common method is the reaction of dimethoxymethylsilane with 7-oxabicyclo[4.1.0]hept-3-yl ethyl halide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane has a wide range of applications in scientific research:
作用機序
The mechanism by which Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane exerts its effects involves the interaction of its functional groups with the surface of substrates. The methoxy groups can hydrolyze to form silanols, which then condense with hydroxyl groups on the substrate surface, forming strong covalent bonds. This process enhances the adhesion and compatibility of the compound with various materials .
類似化合物との比較
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar in structure but contains three methoxy groups instead of two.
Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Contains a methyl group in place of one of the methoxy groups.
7-Oxabicyclo[4.1.0]heptane derivatives: Various derivatives with different functional groups attached to the bicyclic ring.
Uniqueness
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly effective as a coupling agent and adhesion promoter in various applications .
特性
CAS番号 |
135261-51-7 |
|---|---|
分子式 |
C11H22O2Si |
分子量 |
214.38 g/mol |
IUPAC名 |
methoxy-dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C11H22O2Si/c1-12-14(2,3)7-6-9-4-5-10-11(8-9)13-10/h9-11H,4-8H2,1-3H3 |
InChIキー |
YKSZBBZEHPPESP-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C)(C)CCC1CCC2C(C1)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


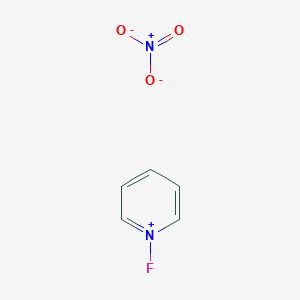
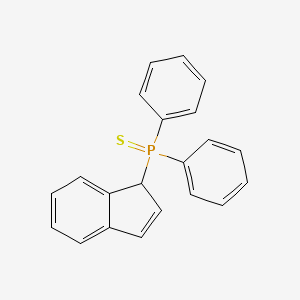
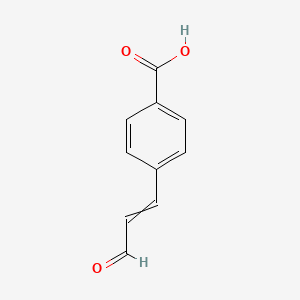
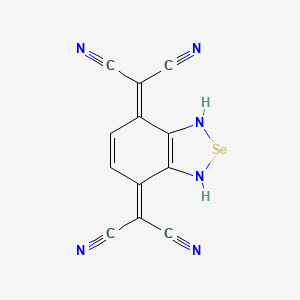
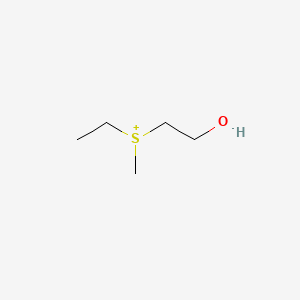
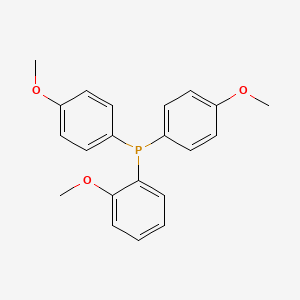
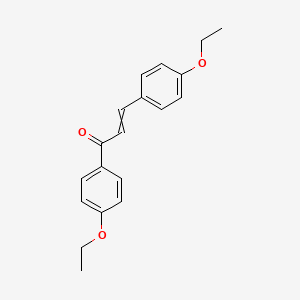
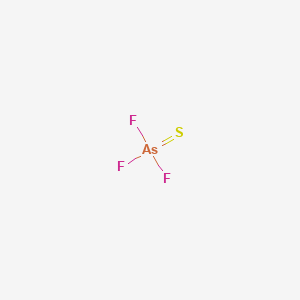
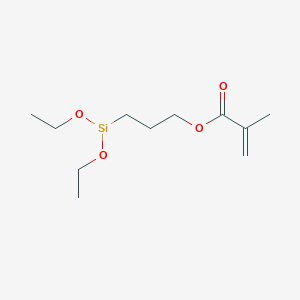
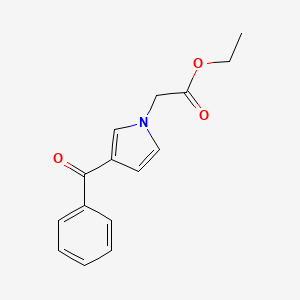
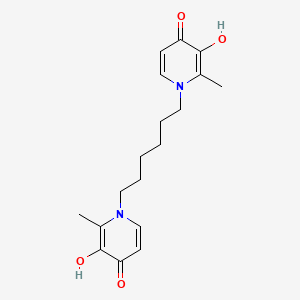
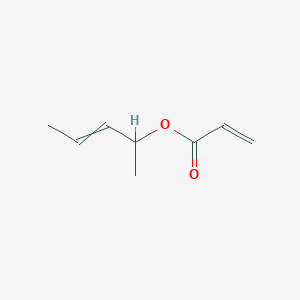
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)
